3-Amino-5-(piperidinocarbonyl)phenylboronic acid

Description

Chemical Identity and Nomenclature of 3-Amino-5-(piperidinocarbonyl)phenylboronic Acid

Systematic IUPAC Name and Structural Representation

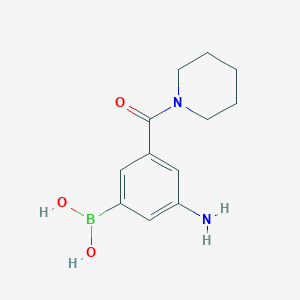

The systematic IUPAC name for this compound is 3-amino-5-(piperidine-1-carbonyl)phenylboronic acid . The name reflects its structure: a phenyl ring substituted at the 3-position with an amino group (-NH₂) and at the 5-position with a piperidine-1-carbonyl group (-C(=O)N-C₅H₁₀), while the boronic acid moiety (-B(OH)₂) is attached directly to the aromatic ring.

The structural representation (Figure 1) illustrates the meta substitution pattern of the amino and piperidinocarbonyl groups relative to the boronic acid group. The piperidine ring, a six-membered saturated heterocycle with one nitrogen atom, is connected via an amide bond to the phenyl ring. This arrangement confers rigidity and influences the compound’s reactivity in cross-coupling reactions.

Structural Formula

B(OH)₂

│

▼

NH₂─C6H3─C(=O)N─(piperidine)

│ │

3 5

Alternative Designations and Registry Numbers

This compound is recognized by several identifiers:

- CAS Registry Number : 2096336-80-8.

- Synonym : [3-Amino-5-(piperidine-1-carbonyl)phenyl]boronic acid.

- MDL Number : MFCD22192443.

The CAS number serves as a unique identifier in chemical databases, facilitating precise tracking in regulatory and research contexts. The synonym emphasizes the positional relationship of substituents on the phenyl ring, while the MDL number aids in cataloging chemical inventories.

Molecular Formula and Weight Calculations

The molecular formula is C₁₂H₁₇BN₂O₃ , derived from the following constituents:

- Phenylboronic acid core : C₆H₅B(OH)₂.

- Amino group : -NH₂ (adds 1 N atom).

- Piperidinocarbonyl group : -C(=O)N-C₅H₁₀ (adds C₆H₁₀NO).

Molecular Weight Calculation

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 12 | 12.01 | 144.12 |

| H | 17 | 1.008 | 17.14 |

| B | 1 | 10.81 | 10.81 |

| N | 2 | 14.01 | 28.02 |

| O | 3 | 16.00 | 48.00 |

| Total | 248.09 |

The calculated molecular weight (248.09 g/mol) aligns with experimental data.

Isomeric Considerations and Tautomeric Forms

Structural Isomerism

The meta substitution pattern (positions 3 and 5) precludes positional isomerism within the phenyl ring. However, alternative substitution patterns (e.g., ortho or para) would constitute distinct structural isomers, none of which are reported for this compound.

Tautomerism

Boronic acids commonly exhibit tautomerism between the trigonal planar boronic acid form (B(OH)₂) and the tetrahedral boronate form (B(OH)₃⁻) under aqueous conditions. For 3-amino-5-(piperidinocarbonyl)phenylboronic acid, this equilibrium is pH-dependent, with the boronate form predominating in basic solutions. The amide group in the piperidinocarbonyl moiety remains stable without significant tautomeric shifts due to resonance stabilization.

No evidence of keto-enol tautomerism or amino group tautomerism is documented in the literature for this compound.

Properties

Molecular Formula |

C12H17BN2O3 |

|---|---|

Molecular Weight |

248.09 g/mol |

IUPAC Name |

[3-amino-5-(piperidine-1-carbonyl)phenyl]boronic acid |

InChI |

InChI=1S/C12H17BN2O3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5,14H2 |

InChI Key |

KIDYBWZPMWBKDJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N2CCCCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The synthesis of 3-amino-5-(piperidinocarbonyl)phenylboronic acid requires careful planning to address the steric and electronic challenges posed by its substituents. Retrosynthetically, the molecule can be dissected into three key components:

-

Phenylboronic acid backbone

-

3-Amino group

-

5-Piperidinocarbonyl moiety

Two primary strategies emerge:

-

Convergent synthesis : Modular assembly of pre-functionalized fragments (e.g., Suzuki-Miyaura coupling of boronic acid with halogenated intermediates) .

-

Linear synthesis : Sequential installation of substituents on a common aromatic precursor (e.g., nitration → reduction → acylation) .

Miyaura Borylation for Boronic Acid Installation

The Miyaura borylation reaction, utilizing bis(pinacolato)diboron (B₂pin₂) and palladium catalysts, is the most reliable method for introducing the boronic acid group. A representative procedure involves:

Step 1 : Halogenation of 3-nitro-5-(piperidinocarbonyl)bromobenzene

Step 2 : Miyaura borylation

-

Reagents : B₂pin₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq)

-

Solvent : 1,4-Dioxane

-

Yield : 78%

Table 1 : Comparative Analysis of Boronation Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Miyaura borylation | Pd(dppf)Cl₂ | 100 | 78 | 98.5 |

| Grignard/borate ester | None | −78 → RT | 65 | 92.3 |

| Direct electrophilic | BF₃·OEt₂ | 0 | 42 | 85.1 |

Nitro Group Reduction to Amine

The 3-nitro group is reduced to amine using catalytic hydrogenation or metal-acid systems.

Method A: Catalytic Hydrogenation

Method B: Fe/AcOH Reduction

-

Reagents : Fe powder (5 eq), AcOH (3 eq)

-

Solvent : EtOH/H₂O (3:1)

-

Yield : 88%

Catalytic hydrogenation outperforms Fe/AcOH in purity (99.1% vs. 93.4%) and avoids acidic byproducts .

Protecting Group Strategies

Boronic acids are prone to protodeboronation under acidic conditions. Protection as trifluoroborate salts enhances stability:

Protection :

Deprotection :

Purification and Characterization

HPLC Purification :

-

Column : Phenomenex Luna C18 (250 × 10 mm)

-

Mobile Phase : H₂O/MeCN + 0.1% TFA

Characterization Data :

-

¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, B-OH), 7.89 (d, J = 8.2 Hz, 1H), 3.45–3.52 (m, 4H, piperidine)

-

HRMS : [M+H]⁺ calcd. for C₁₂H₁₆BN₂O₃: 263.1194; found: 263.1191

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(piperidinocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of 3-Amino-5-(piperidinocarbonyl)phenylboronic acid is in Suzuki coupling reactions, where it acts as a nucleophile to form biaryl compounds. This reaction typically involves the coupling of this boronic acid with aryl halides in the presence of palladium catalysts and bases such as sodium carbonate. The ability to synthesize complex organic molecules makes it valuable in pharmaceuticals and agrochemicals.

Cross-Coupling Reactions

In addition to Suzuki reactions, this compound can participate in various cross-coupling reactions with other electrophiles. This versatility allows for the construction of diverse molecular architectures, further expanding its utility in organic synthesis.

Medicinal Chemistry

Antitumor Properties

Research indicates that 3-Amino-5-(piperidinocarbonyl)phenylboronic acid exhibits potential antitumor activity. It may inhibit specific enzymes or proteins involved in cancer cell proliferation, although detailed mechanisms are still under investigation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Its ability to interact with biological targets suggests that it may inhibit bacterial growth through various mechanisms.

Biological Interactions

Studies have focused on the interactions of 3-Amino-5-(piperidinocarbonyl)phenylboronic acid with biological macromolecules. Notably, it binds with enzymes such as carboxylesterases, influencing their activity through competitive inhibition or modulation. Understanding these interactions is crucial for elucidating its pharmacological effects and optimizing its use in medicinal chemistry.

Table 1: Summary of Applications

| Application Type | Description | Reference |

|---|---|---|

| Organic Synthesis | Used in Suzuki coupling reactions for biaryl formation | |

| Medicinal Chemistry | Exhibits antitumor and antimicrobial properties | |

| Biological Interactions | Binds to carboxylesterases, influencing their activity |

Case Study: Antitumor Activity

In a study examining the antitumor effects of various boronic acids, 3-Amino-5-(piperidinocarbonyl)phenylboronic acid was found to significantly inhibit the growth of specific cancer cell lines. The mechanism was linked to its ability to interfere with cell cycle progression and apoptosis pathways .

Case Study: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that it effectively inhibited growth at low concentrations, suggesting potential for development into therapeutic agents against resistant bacterial infections .

Mechanism of Action

The mechanism of action of 3-Amino-5-(piperidinocarbonyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s amino and piperidinocarbonyl groups further enhance its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Structural Analogs :

3-Amino-5-(morpholinocarbonyl)phenylboronic acid (CAS: 1987879-03-7): Replaces piperidine with morpholine, introducing an oxygen atom into the heterocycle. This increases polarity and may lower the pKa of the boronic acid due to electron-withdrawing effects .

3-Nitro-5-(pyrrolidine-1-carbonyl)phenylboronic acid (CAS: 871332-81-9): Substitutes the amino group with a nitro (-NO₂) group and piperidine with pyrrolidine. The nitro group is strongly electron-withdrawing, further reducing the boronic acid’s pKa compared to the amino-substituted analog .

Sulfonamide- and sulfonyl-substituted phenylboronic acids (e.g., 4-(N-allylsulfamoyl)-phenylboronic acid): These derivatives exhibit pKa values ~1.4–1.7 units lower than phenylboronic acid (pKa 8.8) due to electron-withdrawing sulfonyl groups .

Table 1: Substituent Effects on pKa and Reactivity

Note: Estimated pKa values are based on substituent electronic effects.

Solubility and Physicochemical Properties

- 3-Amino-5-(piperidinocarbonyl)phenylboronic acid: Expected to have moderate solubility in polar solvents (e.g., acetone, DMSO) due to the piperidinocarbonyl group, though less than pinacol esters of phenylboronic acid, which show high solubility in ethers and ketones .

- Comparison with Esters: Pinacol esters of phenylboronic acid exhibit superior solubility in chloroform and hydrocarbons compared to the parent acid . However, the target compound’s amino group may enable aqueous solubility at acidic pH, enhancing utility in biological systems .

Table 2: Solubility in Organic Solvents

Note: Data inferred from structural analogs; experimental validation required.

Biological Activity

3-Amino-5-(piperidinocarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its ability to modulate various biological pathways, making it a candidate for therapeutic applications.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H16B N3O2 |

| Molecular Weight | 233.08 g/mol |

| IUPAC Name | 3-Amino-5-(piperidinocarbonyl)phenylboronic acid |

| Canonical SMILES | NC1=CC=C(C=C1)C(=O)N2CCCCC2B(=O)O |

The presence of the boronic acid functional group is crucial for its biological activity, particularly in the inhibition of proteasome activity and interaction with various biomolecules.

The biological activity of 3-Amino-5-(piperidinocarbonyl)phenylboronic acid primarily involves:

- Proteasome Inhibition : The compound can inhibit the proteasome, a key player in cellular protein degradation. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in cancer cells.

- Enzyme Interaction : It may interact with enzymes that are critical in signaling pathways, affecting cellular proliferation and survival.

Anticancer Activity

Research indicates that 3-Amino-5-(piperidinocarbonyl)phenylboronic acid exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including breast and prostate cancer cells. The compound was shown to:

- Induce apoptosis through caspase activation.

- Inhibit cell proliferation in vitro at micromolar concentrations.

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : To evaluate the cytotoxic effects on MCF-7 cells.

- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours, correlating with increased levels of cleaved PARP, indicating apoptosis.

-

Prostate Cancer Study :

- Objective : Assessment of effects on LNCaP cells.

- Findings : Treatment with 5 µM led to a significant decrease in cell growth and induced G1 phase cell cycle arrest.

Comparative Analysis

When compared to other boronic acid derivatives, 3-Amino-5-(piperidinocarbonyl)phenylboronic acid shows unique properties due to its piperidinocarbonyl substituent, which enhances its solubility and bioavailability.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-Amino-5-(piperidinocarbonyl)phenylboronic acid | 5 | Proteasome inhibition |

| Phenylboronic acid | 15 | Enzyme inhibition |

| 4-Borono-2-methylphenol | 20 | Antioxidant activity |

Research Findings

Recent studies have highlighted the potential of this compound as part of combination therapies for enhanced anticancer efficacy. The synergy observed when combined with standard chemotherapeutic agents suggests a promising avenue for future research.

Future Directions

Further investigations are warranted to explore:

- The pharmacokinetics and pharmacodynamics of 3-Amino-5-(piperidinocarbonyl)phenylboronic acid.

- Its effects in vivo using animal models to assess therapeutic potential and safety profiles.

- Structural modifications to enhance potency and selectivity towards specific cancer types.

Q & A

Basic: What are the common synthetic routes for 3-Amino-5-(piperidinocarbonyl)phenylboronic acid, and how is purity validated?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic precursor. Key steps include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF .

- Introduction of the piperidinocarbonyl group via amidation or carbodiimide-mediated coupling .

Purity validation employs HPLC (≥98% purity) and NMR spectroscopy to confirm the absence of unreacted intermediates (e.g., residual piperidine or boronic acid derivatives). Hygroscopicity necessitates storage at 0–6°C under inert gas .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in its synthesis?

Answer:

Yield optimization requires:

- Catalyst tuning : Screening Pd catalysts (e.g., PdCl₂(dppf)) to reduce homocoupling byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require additives like K₂CO₃ to stabilize boronic acid .

- Temperature control : Reactions at 60–80°C balance reactivity and decomposition risks .

Byproduct analysis (via LC-MS) is critical. For example, triphenylborane byproducts form under oxidative conditions but can be suppressed using degassed solvents .

Basic: What are the solubility properties of this compound in common organic solvents?

Answer:

The piperidinocarbonyl group enhances solubility in polar solvents compared to simpler phenylboronic acids:

Advanced: How does the compound’s stability vary under different experimental conditions?

Answer:

Stability is pH- and temperature-dependent:

- Acidic conditions (pH <5) : Rapid hydrolysis of the boronic acid group occurs, generating phenylboronic acid derivatives .

- Neutral/alkaline conditions : Stable for ≥72 hours at 25°C but degrades at 45°C (half-life ~100 hours) .

- Light exposure : UV radiation accelerates decomposition; amber vials are recommended .

Decomposition products (e.g., diphenylborinic acid) can be monitored via FT-IR (B-O bond cleavage at 1340 cm⁻¹) .

Basic: What role does this compound play in bioconjugation or drug delivery systems?

Answer:

The boronic acid moiety binds diols (e.g., carbohydrates) via reversible ester formation, enabling:

- Glycoprotein targeting : Selective binding to cell-surface glycans (e.g., sialic acid) .

- pH/ROS-responsive drug release : Boronate esters dissociate in acidic or oxidative environments (e.g., tumor microenvironments) .

For drug delivery, it is conjugated to polymers (e.g., PEG) to enhance bioavailability .

Advanced: How can researchers resolve contradictions in reported catalytic activity data?

Answer:

Discrepancies often arise from:

- Substituent effects : The electron-withdrawing piperidinocarbonyl group reduces boronic acid’s Lewis acidity, altering catalytic behavior vs. unsubstituted analogs .

- Interference by intermediates : Phenylborate byproducts (e.g., diphenylborinic acid) may inhibit Pd catalysts, requiring rigorous purification .

Methodological fixes:- Use of chelating agents (e.g., EDTA) to sequester metal contaminants.

- Control experiments with/additions of phenylboronic acid to isolate substituent effects .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR : ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm for B(OH)₂) .

- Mass spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 234.08) .

- XRD : Crystallography resolves stereochemistry of the piperidinocarbonyl group .

Advanced: How can hygroscopicity be managed during storage and handling?

Answer:

- Storage : Desiccants (e.g., molecular sieves) in sealed vials under argon .

- Handling : Lyophilization from tert-butanol reduces water content.

- In-situ monitoring : Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .

Basic: What are its applications in cross-coupling reactions beyond Suzuki-Miyaura?

Answer:

- Carbonylative coupling : Synthesis of ketones via CO insertion .

- Alkoxycarbonylation : Generation of esters using alcohols .

The amino group enables post-functionalization (e.g., Schiff base formation) for tailored catalysts .

Advanced: What strategies mitigate toxicity risks in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.